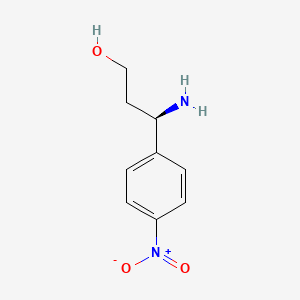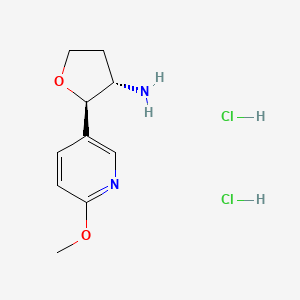
(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-amine dihydrochloride is a chemical compound that features a pyridine ring substituted with a methoxy group and an oxolane ring with an amine group
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste . These methods are particularly useful for scaling up the production of complex organic molecules.
化学反応の分析
Types of Reactions
(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl group.
Reduction: The amine group can be reduced to form an alkylamine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated pyridine derivative, while reduction of the amine group can produce an alkylamine derivative.
科学的研究の応用
(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of pyridine derivatives on biological systems.
Industry: It can be used in the production of materials with specific chemical properties
作用機序
The mechanism of action of (2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl): This compound features a pyridine ring with different substituents and has been studied for its biological activities.
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine: This compound is structurally similar and has been evaluated for its antimicrobial properties.
Uniqueness
(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-amine dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its combination of a methoxy-substituted pyridine ring and an oxolane ring with an amine group makes it a versatile compound for various applications.
特性
分子式 |
C10H16Cl2N2O2 |
|---|---|
分子量 |
267.15 g/mol |
IUPAC名 |
(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-amine;dihydrochloride |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-13-9-3-2-7(6-12-9)10-8(11)4-5-14-10;;/h2-3,6,8,10H,4-5,11H2,1H3;2*1H/t8-,10+;;/m0../s1 |
InChIキー |
BKOIPTKTVCDCNV-UQZKZZBYSA-N |
異性体SMILES |
COC1=NC=C(C=C1)[C@@H]2[C@H](CCO2)N.Cl.Cl |
正規SMILES |
COC1=NC=C(C=C1)C2C(CCO2)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



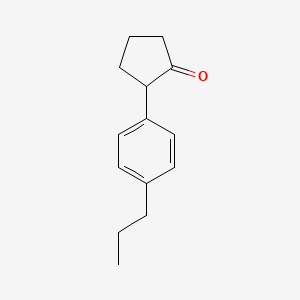
![1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13324902.png)

![9,9-Dimethyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B13324911.png)
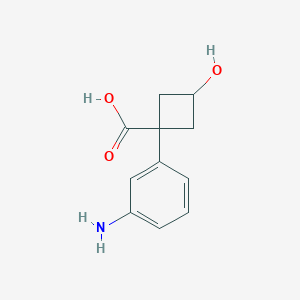
![3-(2,5-Dichloropyrimidin-4-yl)-2,3-dihydrobenzo[d]thiazole 1,1-dioxide](/img/structure/B13324937.png)

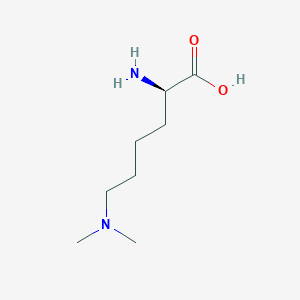
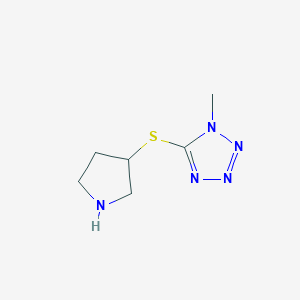
![3-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13324955.png)

